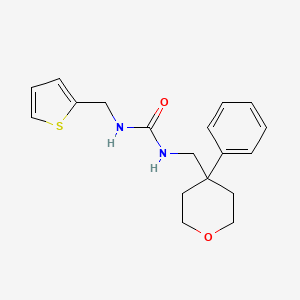
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydropyran ring and a thiophene moiety, which may contribute to its biological activity. The molecular formula is C17H19N3O2 with a molecular weight of approximately 299.35 g/mol.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic route can be employed:
- Formation of Tetrahydropyran Ring : Utilizing a reaction between an appropriate aldehyde and a suitable alcohol under acidic conditions.
- Urea Formation : Reaction of the tetrahydropyran derivative with thiophenemethyl isocyanate to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549).
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.5 | Induction of apoptosis |
| PC3 | 22.0 | Cell cycle arrest at G0/G1 phase |
| A549 | 18.7 | Inhibition of angiogenesis |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that this compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Properties : The presence of the tetrahydropyran ring may contribute to antioxidant activity, which can protect cells from oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MCF7 xenografts demonstrated significant tumor reduction after treatment with the compound at doses of 10 mg/kg.
- Antimicrobial Efficacy : Clinical isolates treated with the compound showed a reduction in biofilm formation, suggesting potential use in chronic infections.
特性
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-17(19-13-16-7-4-12-23-16)20-14-18(8-10-22-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURXJTDDBGIAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














